DimethyllithospermateB
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyllithospermate B can be synthesized through the esterification of lithospermic acid B. The process involves the reaction of lithospermic acid B with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of Dimethyllithospermate B involves the extraction of lithospermic acid B from Salvia miltiorrhiza roots followed by its esterification. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified through chromatography techniques before undergoing esterification.
Chemical Reactions Analysis
Types of Reactions: Dimethyllithospermate B primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Methanol and sulfuric acid under reflux conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products:
Esterification: Dimethyllithospermate B.
Hydrolysis: Lithospermic acid B.
Oxidation: Oxidized derivatives of Dimethyllithospermate B.
Reduction: Reduced derivatives of Dimethyllithospermate B.
Scientific Research Applications
Dimethyllithospermate B has a wide range of applications in scientific research:
Chemistry: Used as a reference standard and synthetic precursor in various chemical reactions.
Biology: Investigated for its effects on sodium channels and its potential role in modulating cellular activities.
Industry: Utilized in the development of pharmacological research tools and intermediates for drug synthesis.
Mechanism of Action
Dimethyllithospermate B acts as a sodium channel agonist, specifically targeting voltage-gated sodium channels. It slows the inactivation of sodium currents, leading to an increased inward current during the early phases of the action potential. This prolongs the action potential duration without inducing early after-depolarization, making it a potential candidate for treating arrhythmias .
Comparison with Similar Compounds
Lithospermic Acid B: The parent compound of Dimethyllithospermate B, with similar biological activities but less potent effects on sodium channels.
Dimethyl Fumarate: Another dimethyl ester with distinct biological activities, primarily used in treating multiple sclerosis.
Uniqueness: Dimethyllithospermate B is unique due to its selective action on sodium channels, which distinguishes it from other sodium channel agonists. Its ability to prolong action potential duration without causing early after-depolarization sets it apart as a promising therapeutic agent for cardiovascular conditions .
Properties
Molecular Formula |
C38H34O16 |
---|---|
Molecular Weight |
746.7 g/mol |
IUPAC Name |
[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[(E)-3-[(2R)-3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C38H34O16/c1-50-36(47)29(15-18-3-8-22(39)26(43)13-18)52-31(46)12-7-20-5-11-25(42)35-32(20)33(34(54-35)21-6-10-24(41)28(45)17-21)38(49)53-30(37(48)51-2)16-19-4-9-23(40)27(44)14-19/h3-14,17,29-30,33-34,39-45H,15-16H2,1-2H3/b12-7+/t29-,30-,33?,34?/m1/s1 |
InChI Key |
DHYLGBJCEGEBGQ-YHJUGANISA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@H](CC5=CC(=C(C=C5)O)O)C(=O)OC |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)OC |
Origin of Product |
United States |
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